1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione
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Overview
Description
1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of anthracene and hydrazinyl groups, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperoxybenzoic acid, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives with altered chemical properties .
Scientific Research Applications
1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions to study its reactivity and potential for forming new compounds.
Biology: Research has explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological processes, including enzyme activity, cell signaling, and gene expression .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines: These compounds share structural similarities with 1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione and exhibit similar reactivity and applications.
Cyclohexa-2,5-diene-1,4-diylidene derivatives: These derivatives have comparable chemical properties and are used in similar research and industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of anthracene and hydrazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
920009-23-0 |
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Molecular Formula |
C26H14Cl2N4O4 |
Molecular Weight |
517.3 g/mol |
IUPAC Name |
1,5-bis[(3-chloro-4-hydroxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H14Cl2N4O4/c27-17-11-13(7-9-21(17)33)29-31-19-5-1-3-15-23(19)26(36)16-4-2-6-20(24(16)25(15)35)32-30-14-8-10-22(34)18(28)12-14/h1-12,33-34H |
InChI Key |
FAOYRDADLWBTOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=CC(=C(C=C3)O)Cl)C(=O)C4=C(C2=O)C(=CC=C4)N=NC5=CC(=C(C=C5)O)Cl |
Origin of Product |
United States |
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